
(8-Bromonaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Bromonaphthalen-1-yl)boronic acid, also known as 8-Bromonaphtahlenene-1-boronic acid, is a chemical compound . It is often used in research and has a CAS number of 167105-03-5 .
Molecular Structure Analysis
The molecular weight of this compound is 250.89 . Its molecular formula is C10H8BBrO2 . The InChI Key for this compound is YPPQXIRIFYYANY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molar refractivity of 61.47 and a topological polar surface area (TPSA) of 40.46 Ų . It is soluble in water, with a solubility of 0.0379 mg/ml .科学的研究の応用
Synthesis of Chiral 1,1'-Binaphthalenes : Using naphthylboronic acids, including bromonaphthalenes, efficient synthesis of chiral sterically hindered binaphthalene derivatives has been achieved, useful in organic synthesis and drug development (Genov, Almorín, & Espinet, 2006).
Decarboxylative Borylation in Drug Discovery : Boronic acids are increasingly used in drug discovery, replacing other structural motifs to improve potency or pharmacokinetic profiles. The synthesis of alkyl boronic acids, including methods for decarboxylative borylation, facilitates this process (Li et al., 2017).
DNA-Binding Fluorophores : Bromonaphthalenes, including derivatives like 2-amino-6-bromonaphthalenes, have been used in synthesizing DNA-binding fluorophores for applications in cellular staining and biophotonics (Kingsbury et al., 2019).
Fluorescent Chemosensors : Boronic acids, including phenylboronic and naphthylboronic acids, are key in the development of fluorescent chemosensors for detecting carbohydrates and bioactive substances, crucial in disease diagnosis and treatment (Huang et al., 2012).
Suzuki–Miyaura Cross-Coupling Reactions : Bromonaphthalenes are used in Suzuki–Miyaura cross-coupling methodologies to synthesize various aromatic compounds, showing significant applications in organic synthesis (Lima, Rodríguez-Borges, & Santos, 2011).
Boronic Acid Polymers in Biomedicine : Boronic acid-containing polymers, including those with naphthylboronic acid derivatives, are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
Boronic Acid as Pharmaceutical Agents : Boronic acid compounds, including naphthylboronic acids, have been explored as enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .
特性
IUPAC Name |
(8-bromonaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQXIRIFYYANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704468 |
Source


|
| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167105-03-5 |
Source


|
| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)
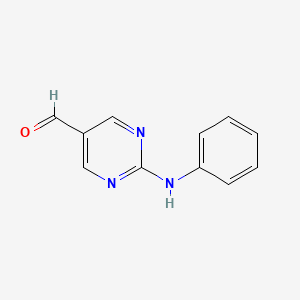
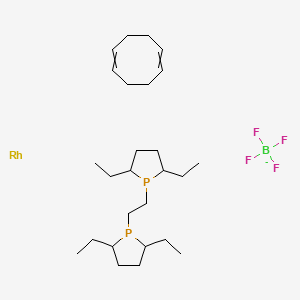
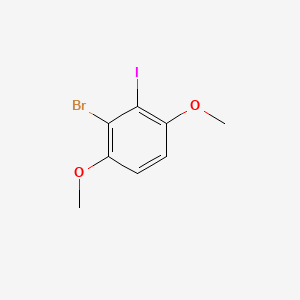
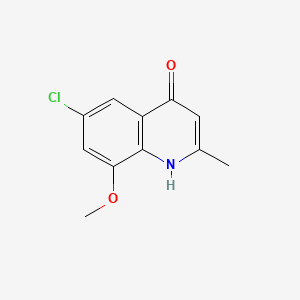
![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)
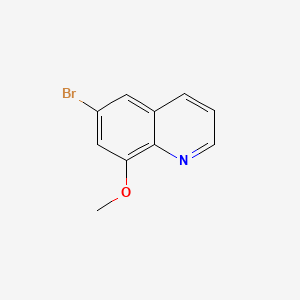
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
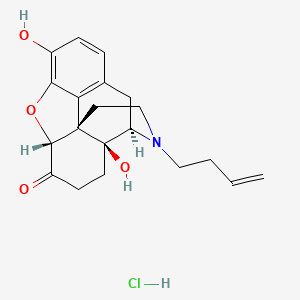
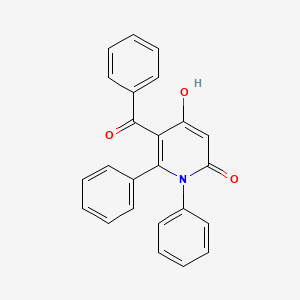
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
